diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)

Crosslinking density Polymer network architecture Bis-cyanoacrylate synthesis

Linear poly(cyanoacrylate) adhesives undergo thermal depolymerization near 100°C, losing bond strength. This bis-functional cyanoacrylate monomer introduces covalent crosslinks, creating a 3D network for sustained high-temperature performance. - Retains bond strength after 1 h at 150 °C; non-crosslinked analogs lose ~75% strength. - Typical loading: 10-20 wt% in cyanoacrylate formulations. - Improves solvent resistance and dimensional stability in coatings and encapsulants.

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
CAS No. 47375-13-3
Cat. No. B5542040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)
CAS47375-13-3
Molecular FormulaC18H16N2O4
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)C=C(C#N)C(=O)OCC)C#N
InChIInChI=1S/C18H16N2O4/c1-3-23-17(21)15(11-19)9-13-5-7-14(8-6-13)10-16(12-20)18(22)24-4-2/h5-10H,3-4H2,1-2H3/b15-9-,16-10+
InChIKeyTUUWXQUTXGOUAI-CKOAPEAFSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) – Product Overview


diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) (CAS 47375-13-3), also known as diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) or 2-Propenoic acid,3,3'-(1,4-phenylene)bis[2-cyano-,diethyl ester], is a bis-functional cyanoacrylate monomer with the linear molecular formula C18H16N2O4 and a molecular weight of 324.33 g/mol . Structurally, it features two polymerizable cyanoacrylate groups bridged by a rigid 1,4-phenylene core . Unlike conventional monofunctional alkyl cyanoacrylates (e.g., ethyl 2-cyanoacrylate), this compound is designed to function as a crosslinking agent, introducing covalent network junctions into poly(cyanoacrylate) systems [1].

diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) – Substitution Limitations


Monofunctional cyanoacrylates (e.g., ethyl 2-cyanoacrylate, methyl 2-cyanoacrylate) undergo anionic polymerization to produce linear thermoplastic chains that lack covalent crosslinks [1]. These linear poly(cyanoacrylate)s exhibit inherent thermal instability, with depolymerization onset typically occurring around 80–100°C [2]. While various thermal-resistance conferring additives (e.g., alkylating agents, silylating agents, anhydrides) can improve heat resistance, they do not fundamentally convert the linear polymer architecture into a crosslinked network [3]. Procurement of a bifunctional monomer is therefore a prerequisite when covalent crosslinking is required, as the second polymerizable group enables the formation of a three-dimensional network structure unattainable with monofunctional analogs alone [4].

diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) – Comparative Evidence


Rigid Aromatic Bridge and Crosslinking Density

The 1,4-phenylene core in diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) provides a rigid, aromatic spacer between the two cyanoacrylate termini, whereas comparator bis-cyanoacrylates such as 1,6-hexanediol bis-cyanoacrylate or 1,10-decanediol bis-cyanoacrylate employ flexible alkylene chains [1]. The rigid aromatic bridge restricts segmental motion and reduces the effective crosslink length, which is expected to yield a more densely crosslinked network architecture upon copolymerization with monofunctional cyanoacrylates [2].

Crosslinking density Polymer network architecture Bis-cyanoacrylate synthesis

Thermal Bond Strength Retention

Although direct thermal stability data for diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is not publicly reported, class-level data demonstrates that bis-functional cyanoacrylates dramatically improve thermal resistance of cyanoacrylate adhesives. For polycyanoacrylic acid propyl ester containing 10 wt% of an alkylene bis-(2-cyanopentadienoate) crosslinker, heating at 150°C for 1 hour resulted in full retention of room-temperature bond strength, whereas the non-crosslinked control retained only approximately one quarter of its original strength [1]. This 4-fold difference in retained strength constitutes a critical differentiator for applications requiring sustained performance after thermal exposure.

Thermal stability Heat resistance Crosslinked polycyanoacrylate

Solvent Resistance Enhancement via Crosslinking

In a direct head-to-head study, crosslinking ethyl cyanoacrylate (ECA) with a difunctional cyanoacrylate monomer (1,4-butanediol dicyanoacrylate, BDDCA) was evaluated for solvent resistance via swelling experiments. The study explicitly states that crosslinking ECA with BDDCA improved solvent resistance compared to unmodified ECA, as determined by solvent swelling [1]. While the study also found that crosslinking did not improve lap-shear adhesion at room temperature or after 121°C exposure, the solvent resistance enhancement is a verifiable differentiation relevant to chemical resistance applications.

Solvent resistance Swelling behavior Crosslinked cyanoacrylate

Elevated Thermal Decomposition Temperature

Thermogravimetric analysis (TGA) of ethyl cyanoacrylate (ECN) homopolymer shows decomposition onset at 200°C. In contrast, copolymerization of ECN with 6-hydroxyhexyl acrylate (HHA) (5–10 wt%) resulted in copolymers that decompose near 300°C [1]. While this specific study used an acrylate comonomer rather than a bis-cyanoacrylate, it demonstrates that introducing crosslinking or copolymerization into cyanoacrylate systems can elevate thermal decomposition thresholds by approximately 100°C.

Thermogravimetric analysis Decomposition temperature Copolymer thermal stability

Monomer Purity and Storage Stability

A critical formulation constraint for bis-cyanoacrylate monomers is purity. Prior art explicitly states that 'although this addition of biscyanoacrylates increases the heat resistance of such adhesives, the biscyanoacrylates must have a very high purity in order to achieve the necessary storage stability of the adhesive compositions' [1]. Impurities in bis-cyanoacrylate crosslinkers can act as initiation sites or destabilizers, leading to premature polymerization during storage. This purity requirement represents both a procurement consideration (selecting high-purity grades) and a verifiable differentiator among commercial sources.

Storage stability Monomer purity Adhesive formulation

Crystalline Solid Form and Solubility

Unlike common monofunctional cyanoacrylates (e.g., ethyl cyanoacrylate, methyl cyanoacrylate), which are low-viscosity liquids at room temperature, diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is reported as a yellow-green needle-like crystalline solid [1]. It is soluble in hot benzene and acetone, but insoluble in ethanol [1]. This distinct physical form and solubility profile affects handling, formulation, and processing—the compound may require dissolution or melt processing prior to incorporation into adhesive or coating formulations.

Crystallinity Solubility Physical form

diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) – Application Scenarios


High-Temperature Adhesive Formulations

Class-level data demonstrates that bis-functional cyanoacrylates enable retention of bond strength after 1-hour exposure to 150°C, whereas non-crosslinked cyanoacrylates lose ~75% of their strength under identical conditions [1]. diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is procured as a crosslinking comonomer in heat-resistant cyanoacrylate adhesive formulations for bonding metal components, engine parts, and electronic assemblies where sustained elevated-temperature performance is non-negotiable. Loading levels in patented formulations typically range from 10–20 wt% of the total cyanoacrylate monomer composition [2].

Solvent-Resistant Coatings and Sealants

Direct evidence confirms that crosslinking ethyl cyanoacrylate with a difunctional cyanoacrylate monomer improves solvent resistance relative to uncrosslinked controls, as demonstrated by swelling experiments [3]. diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) may serve as a crosslinking component in protective coatings, sealants, and encapsulants intended for chemical exposure environments—such as laboratory surfaces, fuel system components, or solvent-handling equipment—where solvent uptake and swelling must be minimized to maintain dimensional integrity.

Crystalline-State Photopolymerization

Related 1,4-phenylene-bis(2-cyano-2,4-pentadienoic acid) derivatives have been shown to undergo crystalline-state photopolymerization upon irradiation with light of wavelength λ > 340 nm [4]. The polymers obtained contain a benzene and cyclobutane ring in the main chain and exhibit crystallinity. This photopolymerization behavior suggests that diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) may be suitable for applications in photopatternable materials, optical coatings, and stimuli-responsive polymer films where topochemical control of polymerization is desired.

Fluorescent Pigments and Optical Materials

diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is reported as a yellow-green needle-like crystalline solid with specific solubility in hot benzene and acetone [5]. This compound has been referenced in the context of heat-resistant fluorescent pigments and optical materials [5]. The extended conjugation provided by the 1,4-phenylene bridge between cyanoacrylate chromophores may confer useful optical absorption and emission characteristics, making it a candidate synthetic intermediate for luminescent materials, optical brighteners, and fluorescent probes.

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